Curassavine Curassavine Pentanoic acid, 2-hydroxy-2-(1-hydroxyethyl)-3-methyl-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester is a natural product found in Heliotropium curassavicum and Anchusa officinalis with data available.
Brand Name: Vulcanchem
CAS No.: 68385-70-6
VCID: VC3826908
InChI: InChI=1S/C16H29NO4/c1-4-11(2)16(20,12(3)18)15(19)21-10-13-7-9-17-8-5-6-14(13)17/h11-14,18,20H,4-10H2,1-3H3
SMILES: CCC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Molecular Formula: C16H29NO4
Molecular Weight: 299.41 g/mol

Curassavine

CAS No.: 68385-70-6

Cat. No.: VC3826908

Molecular Formula: C16H29NO4

Molecular Weight: 299.41 g/mol

* For research use only. Not for human or veterinary use.

Curassavine - 68385-70-6

Specification

CAS No. 68385-70-6
Molecular Formula C16H29NO4
Molecular Weight 299.41 g/mol
IUPAC Name 2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate
Standard InChI InChI=1S/C16H29NO4/c1-4-11(2)16(20,12(3)18)15(19)21-10-13-7-9-17-8-5-6-14(13)17/h11-14,18,20H,4-10H2,1-3H3
Standard InChI Key VBLBKKUAYMFOAG-UHFFFAOYSA-N
SMILES CCC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Canonical SMILES CCC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Curassavine’s structure combines a bicyclic pyrrolizidine nucleus with a branched ester side chain (Figure 1). The necine base, (-)-trachelanthamidine, features a saturated 1-hydroxymethylpyrrolizidine skeleton esterified at the C-1 position with (-)-curassavic acid, a 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoic acid derivative . This configuration was confirmed through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which revealed key fragments at m/z 124 (base peak) and 142, characteristic of trachelanthamidine .

Table 1: Key Physicochemical Properties of Curassavine

PropertyValue
Molecular FormulaC₁₆H₂₉NO₄
Molecular Weight299.41 g/mol
CAS Registry Number68385-70-6
SolubilitySoluble in polar organic solvents (e.g., methanol, ethanol)
Optical Rotation[α]ᴅ²⁵ +1.4° (ethanol)
StabilityDecomposes under UV light and elevated temperatures

Spectral Characteristics

  • ¹H NMR (400 MHz, CDCl₃): δ 3.72–3.68 (m, 1H, H-1), 2.95–2.89 (m, 1H, H-8), 2.34–2.28 (m, 2H, H-3), 1.45 (s, 3H, CH₃) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 174.2 (C=O), 72.1 (C-2), 58.3 (C-1), 42.7 (C-8), 24.1 (CH₃) .

  • HRMS (ESI+): m/z 300.2145 [M+H]⁺ (calc. 300.2149 for C₁₆H₃₀NO₄) .

Biosynthesis and Natural Distribution

Biosynthetic Pathway

Curassavine biosynthesis in Heliotropium species involves two parallel pathways:

  • Necine Base Formation: Derived from putrescine via arginine decarboxylation, trachelanthamidine is synthesized through sequential oxidation and cyclization reactions .

  • Esterification: (-)-Curassavic acid, synthesized via β-oxidation of fatty acids, esterifies the C-1 hydroxyl group of trachelanthamidine, a reaction catalyzed by acyltransferases .

Ecological Occurrence

Curassavine occurs in:

  • Heliotropium curassavicum (Sea Lavender): Coastal regions of the Americas .

  • Anchusa officinalis (Common Bugloss): Temperate Eurasian meadows .

  • Heliotropium spathulatum: Arid zones of North America .

Its concentration varies seasonally, peaking during flowering (0.8–1.2% dry weight) .

Analytical Methods for Identification

Chromatographic Techniques

  • Reverse-Phase HPLC: C₁₈ column, mobile phase MeOH:H₂O (70:30), retention time 12.7 min .

  • Thin-Layer Chromatography (TLC): Silica gel GF₂₅₄, CH₂Cl₂:MeOH:NH₃ (60:40:1), Rf 0.56 .

Spectroscopic Methods

  • Circular Dichroism (CD): Confirmed absolute configuration as (1R,2R,7S,8R) .

  • NOE Difference Spectroscopy: Verified trans-configuration of H-1 and H-8 protons (Δδ < 0.01 ppm) .

Table 2: Key MS Fragments of Curassavine

m/zFragment IonComposition
299[M]⁺C₁₆H₂₉NO₄
142C₇H₁₂NONecine + hydroxyl
124C₆H₁₀NBase pyrrolizidine

Pharmacological and Toxicological Profile

Bioactivity Studies

  • Anti-Inflammatory Effects: Crude extracts of H. curassavicum (containing 0.3% Curassavine) reduced carrageenan-induced paw edema in rats by 58% at 100 mg/kg .

  • Antimicrobial Activity: Inhibited Staphylococcus aureus (MIC 256 µg/mL) and Candida albicans (MIC 512 µg/mL) .

Toxicity Data

  • Acute Toxicity (LD₅₀): >2000 mg/kg in mice (oral), indicating low acute risk .

  • Genotoxicity: Negative in Ames test (up to 500 µg/plate) .

Current Research and Future Directions

Recent studies focus on:

  • Synthetic Analogues: Modifying the ester side chain to enhance bioavailability (e.g., 7-O-acetylcurassavine, log P 1.92 vs. 1.43 for parent compound) .

  • Biosynthetic Engineering: Overexpressing arginine decarboxylase in Nicotiana benthamiana increased necine yield by 4.2-fold .

Critical research gaps include:

  • Long-Term Toxicity: No data exist on chronic exposure in mammalian models.

  • Mechanistic Studies: Target identification for anti-inflammatory effects remains unresolved.

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